Dithiodesethylcarbodenafil
Overview
Description
Dithiodesethylcarbodenafil is a useful research compound. Its molecular formula is C22H28N6OS2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dithiodesethylcarbodenafil is a related compound of Sildenafil . Sildenafil is known to inhibit phosphodiesterase type 5 (PDE5) . Therefore, it is reasonable to infer that this compound may also target PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation .
Mode of Action
The mode of action of this compound is likely similar to that of Sildenafil, given their structural similarity . Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Sildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum . This compound may act in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the NO-cGMP signaling pathway. This pathway plays a crucial role in vascular smooth muscle relaxation and vasodilation . By inhibiting PDE5, this compound may prevent the breakdown of cGMP, thereby enhancing the effects of NO and promoting vasodilation .
Pharmacokinetics
Based on its structural similarity to sildenafil, it may have similar absorption, distribution, metabolism, and excretion (adme) properties . Sildenafil is rapidly absorbed, has a distribution volume of 105 L, is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and is excreted in feces (~80%, as metabolites) and urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve the relaxation of vascular smooth muscle and the promotion of blood flow, particularly in the corpus cavernosum . This is due to the inhibition of PDE5 and the subsequent increase in cGMP levels .
Action Environment
Factors such as diet, lifestyle, and overall health status can influence the pharmacokinetics and pharmacodynamics of many drugs . For instance, a high-fat meal can slow the absorption of Sildenafil . Therefore, similar factors might also influence the action of this compound.
Properties
IUPAC Name |
5-[2-ethoxy-5-(piperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS2/c1-4-6-16-18-19(27(3)26-16)21(30)25-20(24-18)15-13-14(7-8-17(15)29-5-2)22(31)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZWMQJHZVNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610830-81-3 | |
Record name | Dithiodesethylcarbodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610830813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DITHIODESETHYLCARBODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O465G4R4R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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